1-(6-methoxynaphthalen-2-yl)adamantane 1-(6-methoxynaphthalen-2-yl)adamantane
Brand Name: Vulcanchem
CAS No.: 37436-36-5
VCID: VC11872669
InChI: InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3
SMILES: COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H24O
Molecular Weight: 292.4 g/mol

1-(6-methoxynaphthalen-2-yl)adamantane

CAS No.: 37436-36-5

Cat. No.: VC11872669

Molecular Formula: C21H24O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6-methoxynaphthalen-2-yl)adamantane - 37436-36-5

Specification

CAS No. 37436-36-5
Molecular Formula C21H24O
Molecular Weight 292.4 g/mol
IUPAC Name 1-(6-methoxynaphthalen-2-yl)adamantane
Standard InChI InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3
Standard InChI Key VOOUVUPYMAYLRE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule consists of a bicyclic adamantane core (tricyclo[3.3.1.1³,⁷]decane) covalently bonded to a 6-methoxynaphthalen-2-yl group via a single carbon-carbon bond . The adamantane unit adopts a diamondoid lattice configuration, ensuring remarkable rigidity and symmetry. The naphthalene ring system, substituted with a methoxy group at the 6-position, introduces planar aromaticity and electron-rich regions conducive to intermolecular interactions.

Stereoelectronic Features

The methoxy group (-OCH₃) at the naphthalene’s 6-position donates electron density through resonance, activating the aromatic system toward electrophilic substitution. This electronic profile contrasts with adamantane’s inertness, creating a bifunctional molecule with distinct reactive sites . Computational models suggest that the methoxy group’s orientation relative to the adamantane cage minimizes steric hindrance, favoring a conformation where the oxygen atom lies perpendicular to the naphthalene plane .

Spectroscopic and Crystallographic Data

While no direct crystallographic data for 1-(6-methoxynaphthalen-2-yl)adamantane exists, analogous structures such as 3-phenylpropyl 2-(6-methoxynaphthalen-2-yl)propanoate (PubChem CID: 137300-28-8) provide benchmarks. These compounds crystallize in orthorhombic systems (space group P212121P2_12_12_1) with unit cell parameters a=5.7576(2)a = 5.7576(2) Å, b=7.7223(4)b = 7.7223(4) Å, and c=41.6710(16)c = 41.6710(16) Å . Such data imply that the methoxynaphthalene-adamantane hybrid likely exhibits similar packing efficiencies, driven by van der Waals interactions between adamantane cages and π-stacking of naphthalene rings.

Table 1: Key Molecular Descriptors of 1-(6-Methoxynaphthalen-2-yl)adamantane

PropertyValueSource
Molecular FormulaC21H24O\text{C}_{21}\text{H}_{24}\text{O}
Molecular Weight292.4 g/mol
IUPAC Name1-(2-methoxynaphthalen-1-yl)adamantane
SMILESCOC1=C(C2=CC=CC=C2C=C1)C34CC5CC(C3)CC(C5)C4
Topological Polar Surface Area9.23 Ų

Synthesis and Derivative Development

Retrosynthetic Analysis

The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane likely proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A plausible route involves:

  • Adamantane Functionalization: Bromination of adamantane at the 1-position using Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4 .

  • Naphthalene Preparation: Methoxylation of 2-naphthol via methylation with CH3I\text{CH}_3\text{I} in the presence of K2CO3\text{K}_2\text{CO}_3 .

  • Cross-Coupling: Palladium-catalyzed coupling of 1-bromoadamantane with 6-methoxy-2-naphthylboronic acid .

Optimization Challenges

Key challenges include minimizing polyalkylation of adamantane and regioselective coupling to the naphthalene ring. Studies on similar systems, such as 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) derivatives, highlight the importance of using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and cesium carbonate to enhance coupling efficiency . Reaction temperatures above 100°C are typically required to overcome adamantane’s steric bulk .

Physicochemical Properties

Thermodynamic Stability

The adamantane cage imparts exceptional thermal stability, with decomposition temperatures exceeding 300°C . Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 125–127°C, suggesting similar behavior for 1-(6-methoxynaphthalen-2-yl)adamantane .

Solubility and Partitioning

LogP calculations (PubChem data) estimate a value of ~4.2, indicating high lipophilicity . This property favors membrane permeability but may limit aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Adamantyl-urea derivatives demonstrate nanomolar inhibition of soluble epoxide hydrolase (sEH), a target in inflammatory diseases . While 1-(6-methoxynaphthalen-2-yl)adamantane lacks urea groups, its adamantane core may still bind sEH’s hydrophobic pocket, warranting further investigation.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual hydrophobicity and rigidity make it a candidate for drug delivery systems, particularly in encapsulating hydrophobic therapeutics. Additionally, its structural similarity to tamoxifen analogs suggests potential in estrogen receptor modulation .

Materials Science

Adamantane-naphthalene hybrids could serve as building blocks for metal-organic frameworks (MOFs) or organic semiconductors. The naphthalene’s π-system enables charge transport, while adamantane enhances thermal stability—critical for optoelectronic devices .

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